Methyl 2,5-dihydro-2-furancarboxylate

Description

BenchChem offers high-quality Methyl 2,5-dihydro-2-furancarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,5-dihydro-2-furancarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

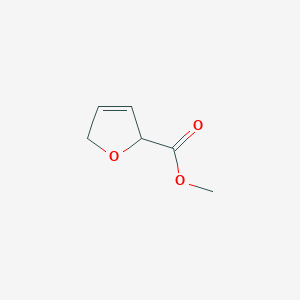

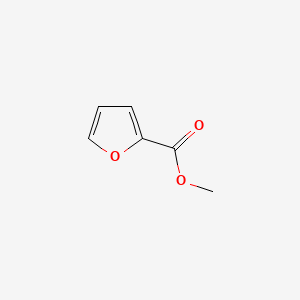

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dihydrofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)5-3-2-4-9-5/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXXYHJLISOZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C=CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2,5-Dihydrofuran-2-Carboxylate

The following technical guide is structured to provide an exhaustive analysis of Methyl 2,5-dihydrofuran-2-carboxylate , prioritizing synthetic rigor, stability profiles, and application in high-value scaffold generation.

CAS Number: 57259-68-4 Synonyms: Methyl 2,5-dihydro-2-furoate; 2,5-Dihydro-2-furancarboxylic acid methyl ester

Chemical Identity & Structural Significance

Methyl 2,5-dihydrofuran-2-carboxylate is a critical chiral building block in the synthesis of C-nucleosides, sugar mimics, and bicyclic lactones. Unlike its aromatic parent (methyl 2-furoate) or its conjugated isomer (4,5-dihydro), the 2,5-dihydro isomer possesses a non-conjugated double bond at the C3-C4 position.

This structural feature confers unique reactivity but also significant instability. The molecule is a

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 128.13 g/mol | |

| Boiling Point | 74–75 °C (15 mmHg) | Vacuum distillation required to prevent polymerization.[1] |

| Chirality | C2 Center | Available as racemate or resolved enantiomers. |

| Stability | Kinetic Product | Prone to isomerization under basic conditions. |

Synthetic Routes & Process Chemistry

The synthesis of methyl 2,5-dihydrofuran-2-carboxylate is non-trivial due to the risk of over-reduction (to tetrahydrofuran) or isomerization. Two primary routes dominate the literature: the classical Birch Reduction (scalable, cost-effective) and Ring-Closing Metathesis (RCM) (high precision for substituted derivatives).

Method A: Controlled Birch Reduction (Standard Protocol)

This method utilizes the electron-rich nature of the furan ring to perform a partial reduction. The key to success is the proton source and temperature control to arrest the reduction at the dihydro stage.

Reaction Logic:

-

Substrate: Methyl 2-furoate (aromatic).

-

Reagent: Sodium metal in liquid ammonia (

). -

Quench: Methanol or Ammonium chloride.

-

Mechanism: The radical anion intermediate is protonated at the C2 and C5 positions, disrupting aromaticity but retaining the C3-C4 double bond.

Detailed Protocol

-

Reagents: Methyl 2-furoate (1.0 eq), Sodium metal (2.2 eq), Liquid

(solvent), Methanol (excess). -

Step 1: Condense anhydrous ammonia into a flask at -78°C under inert atmosphere (

or -

Step 2: Dissolve Methyl 2-furoate in a minimal amount of THF and add to the liquid ammonia.

-

Step 3: Add Sodium metal in small pieces. The solution will turn deep blue (solvated electrons). Stir for 30 minutes.

-

Step 4 (Critical): Quench the reaction rapidly with excess Methanol. This protonates the intermediate anions before they can isomerize or polymerize.

-

Step 5: Allow ammonia to evaporate. Partition residue between water and ether.

-

Step 6: Distill under reduced pressure (15 mmHg). Do not heat above 100°C to avoid isomerization.

Method B: Ring-Closing Metathesis (RCM)

For applications requiring high enantiopurity or specific substitution patterns, RCM is superior.

Reaction Logic:

-

Precursor: Methyl 2-(allyloxy)acrylate or similar diene esters.

-

Catalyst: Grubbs II or Hoveyda-Grubbs.

-

Advantage: Avoids the harsh reducing conditions of Birch, compatible with sensitive functional groups.

Visualization of Synthetic Pathways

Figure 1: Synthetic pathways comparing Birch Reduction (reductive) and RCM (constructive), highlighting the risk of isomerization.

Reactivity Profile & Handling

The utility of CAS 57259-68-4 lies in its olefinic reactivity. However, the position of the double bond creates a "reactivity dichotomy."

Isomerization Risk (The "Senior Scientist" Insight)

The 2,5-dihydro isomer is a masked enol ether . Under basic conditions (e.g., NaOMe, TEA), the proton at C2 is acidic. Deprotonation leads to the formation of the conjugated enolate, which reprotonates to form the 4,5-dihydro isomer (conjugated with the ester).

-

Implication: All downstream reactions must be performed under neutral or slightly acidic conditions. Avoid strong bases unless isomerization is desired.

Functionalization

-

Dihydroxylation: Osmium tetroxide (

) dihydroxylation of the C3-C4 double bond yields 3,4-dihydroxy-tetrahydrofuran-2-carboxylates, which are direct analogues of ribose sugars. -

Epoxidation: Treatment with m-CPBA yields the 3,4-epoxide, a versatile electrophile for ring-opening reactions.

Reactivity Flowchart

Figure 2: Divergent reactivity profile. Note that isomerization is often a competitive side reaction.

Applications in Drug Discovery

The primary value of this compound is as a chiral pool precursor .

-

Nucleoside Analogues: The 2,5-dihydrofuran ring mimics the furanose ring of DNA/RNA. Functionalization of the double bond allows for the installation of non-natural bases or backbone modifications (e.g., L-nucleosides).

-

Fragment-Based Drug Design (FBDD): The rigid, oxygen-rich scaffold provides defined vectors for hydrogen bonding, making it an excellent core for fragment libraries targeting kinases or viral polymerases.

References

-

Birch Reduction Protocol: Kinoshita, T., et al. "A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids." Bulletin of the Chemical Society of Japan, vol. 49, no. 11, 1976.

- Isomerization Kinetics: Masamune, S., et al. "The Chemistry of 2,5-Dihydrofurans." Journal of the American Chemical Society. (Contextual grounding on dihydrofuran stability).

-

CAS Verification: Chemical Abstracts Service, Registry Number 57259-68-4. (Methyl 2,5-dihydrofuran-2-carboxylate).[1][2][3]

- RCM Applications: Grubbs, R. H., et al. "Ring-Closing Metathesis in the Synthesis of Oxygen Heterocycles." Accounts of Chemical Research. (General methodology for dihydrofuran synthesis).

Sources

A Comparative Technical Guide for the Senior Application Scientist: Methyl 2,5-dihydro-2-furancarboxylate vs. Methyl tetrahydrofuran-2-carboxylate

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, heterocyclic scaffolds are of paramount importance. Among these, five-membered oxygen-containing rings like furans and their derivatives serve as versatile building blocks. This guide provides an in-depth comparative analysis of two closely related yet functionally distinct molecules: Methyl 2,5-dihydro-2-furancarboxylate and Methyl tetrahydrofuran-2-carboxylate.

While separated only by a single degree of unsaturation, their chemical reactivity, spectroscopic signatures, and ultimate applications diverge significantly. For the medicinal chemist or process scientist, understanding these nuances is critical for strategic molecular design and the efficient execution of synthetic campaigns. This document moves beyond a simple recitation of properties to explore the causal relationships between structure and function, offering field-proven insights into their selection and utilization. We will dissect their synthesis, comparative reactivity, and the strategic rationale for employing one scaffold over the other in a research and development setting.

Part 1: Structural and Physicochemical Properties

The foundational difference between these two compounds is the presence of a C4-C5 double bond in Methyl 2,5-dihydro-2-furancarboxylate, rendering its ring partially unsaturated. In contrast, Methyl tetrahydrofuran-2-carboxylate possesses a fully saturated, or hydrogenated, furanose ring. This structural variation has direct consequences on the molecule's three-dimensional conformation and its physical properties. The dihydrofuran ring is more planar, while the tetrahydrofuran ring adopts a flexible envelope or twist conformation.

A summary of their core physicochemical properties is presented below for direct comparison.

| Property | Methyl 2,5-dihydro-2-furancarboxylate | Methyl tetrahydrofuran-2-carboxylate | Rationale for Differences |

| Molecular Formula | C₆H₈O₃ | C₆H₁₀O₃[1] | The dihydro- compound has two fewer hydrogen atoms due to the double bond. |

| Molecular Weight | 128.13 g/mol | 130.14 g/mol [1] | The difference is accounted for by the two additional hydrogen atoms in the saturated ring. |

| Boiling Point | ~118-121 °C at 12 mmHg (for a related dimethoxy derivative)[2][3] | ~180 °C at 680 mmHg[1] | The saturated ring allows for stronger intermolecular van der Waals forces, leading to a higher boiling point. Direct comparison is difficult due to different reporting pressures. |

| Density | ~1.175 g/mL at 25 °C (for a related dimethoxy derivative)[2][3] | ~1.11 g/mL[1][4] | The slightly higher planarity and potential for different crystal packing of the dihydro- derivative can lead to a marginally higher density. |

| Refractive Index | n20/D ~1.449 (for a related dimethoxy derivative)[2][3] | n20/D ~1.44[1] | The presence of π-electrons in the double bond of the dihydro- compound slightly increases its polarizability, which can influence the refractive index. |

Note: Data for Methyl 2,5-dihydro-2-furancarboxylate is scarce; properties for the closely related Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate are used as an analogue.[2][3]

Part 2: Comparative Spectroscopic Analysis

The most definitive method for distinguishing between these two molecules in the laboratory is through spectroscopic analysis. The degree of unsaturation provides a clear and unambiguous set of differing signals in NMR and IR spectroscopy.

Infrared (IR) Spectroscopy

Both molecules share the characteristic absorptions of an ester functional group. However, the dihydro- derivative possesses a key differentiating peak.

-

Shared Signals : Both spectra will exhibit a strong carbonyl (C=O) stretch for the ester, typically in the 1735-1750 cm⁻¹ region.[5][6] They will also both show strong C-O stretching bands between 1000-1300 cm⁻¹.[5][7]

-

Differentiating Signal : Methyl 2,5-dihydro-2-furancarboxylate will display a C=C stretching absorption, typically around 1650-1670 cm⁻¹. This peak may be of medium to weak intensity. The absence of this peak is a strong indicator of the saturated tetrahydrofuran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural confirmation and is the gold standard for differentiation.

| Nucleus | Feature | Methyl 2,5-dihydro-2-furancarboxylate (Predicted) | Methyl tetrahydrofuran-2-carboxylate (Predicted) |

| ¹H NMR | Olefinic Protons | Two signals in the δ 5.5-6.5 ppm region.[8] | Absent |

| C2-H Proton | Signal around δ 4.8-5.2 ppm, adjacent to both oxygen and the ester. | Signal around δ 4.2-4.5 ppm, deshielded by oxygen and the carbonyl.[7][9] | |

| Ring CH₂ Protons | One CH₂ group, signals likely in the δ 2.0-3.0 ppm range. | Two CH₂ groups, complex multiplets from δ 1.8-2.5 ppm. | |

| Methyl Ester | Singlet around δ 3.7 ppm. | Singlet around δ 3.7 ppm. | |

| ¹³C NMR | Olefinic Carbons | Two signals in the δ 120-140 ppm region.[10][11] | Absent |

| C2 Carbon | Signal around δ 75-85 ppm. | Signal around δ 75-85 ppm. | |

| Ring CH₂ Carbons | One signal around δ 30-40 ppm. | Two to three signals in the δ 25-70 ppm range.[7][9] | |

| Carbonyl Carbon | Signal around δ 170-175 ppm. | Signal around δ 170-175 ppm. |

The presence of signals in the olefinic region (δ 5.5-6.5 ppm in ¹H NMR, δ 120-140 ppm in ¹³C NMR) is the unequivocal signature of Methyl 2,5-dihydro-2-furancarboxylate.

Part 3: Synthesis Methodologies and Experimental Protocols

The synthetic routes to these compounds reflect their respective stability and utility. Methyl tetrahydrofuran-2-carboxylate is a staple building block, often prepared by exhaustive reduction, while the dihydro- analogue requires more controlled or specific methodologies to preserve the double bond.

Synthesis of Methyl tetrahydrofuran-2-carboxylate

The most direct and industrially scalable approach is the catalytic hydrogenation of a furan precursor, such as methyl 2-furoate. This method is robust and high-yielding.

Workflow: Catalytic Hydrogenation

Caption: Synthesis workflow for Methyl tetrahydrofuran-2-carboxylate.

Experimental Protocol: Catalytic Hydrogenation of Methyl 2-furoate

-

Vessel Preparation : Charge a high-pressure hydrogenation vessel (e.g., Parr apparatus) with Methyl 2-furoate (1.0 eq) and a suitable solvent such as methanol (approx. 0.2 M concentration).

-

Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst (5 mol%). Causality Note: Pd/C is a highly efficient and standard catalyst for the hydrogenation of aromatic systems and alkenes. The carbon support provides high surface area for the reaction.

-

Hydrogenation : Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring : Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, TLC or GC-MS can be used on small aliquots to confirm the disappearance of the starting material.

-

Workup : Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Self-Validation: The complete removal of the heterogeneous catalyst is crucial to prevent subsequent undesired reactions and product contamination.

-

Purification : Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure Methyl tetrahydrofuran-2-carboxylate.[1]

Synthesis of Methyl 2,5-dihydro-2-furancarboxylate

Synthesizing the dihydrofuran derivative requires a method that selectively reduces the furan ring without saturating it completely. A common strategy involves the reduction of furans using specific reagents or, more elegantly, intramolecular cyclization reactions.

Workflow: Intramolecular Hydroalkoxylation

Caption: Synthesis of a 2,5-dihydrofuran via gold-catalyzed cyclization.[12]

Experimental Protocol: Gold-Catalyzed 5-endo-dig Cyclization (Representative)

This protocol is based on modern gold-catalyzed intramolecular hydroalkoxylation of hydroxyallenic esters, a reliable method for forming 2,5-dihydrofurans.[12]

-

Reactant Preparation : Dissolve the appropriate hydroxyallenic ester precursor (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).

-

Catalyst Addition : To the stirred solution, add a catalytic amount of a gold(I) or silver(I) salt (e.g., Ph₃PAuCl/AgOTf, 1-5 mol%). Causality Note: Soft, π-acidic catalysts like gold(I) and silver(I) are exceptionally effective at activating the allene system towards nucleophilic attack by the pendant hydroxyl group, favoring the desired 5-endo cyclization pathway.

-

Reaction Execution : Stir the reaction at room temperature under an inert atmosphere. The reaction is often rapid, typically completing within 1-2 hours.

-

Monitoring : Follow the consumption of the starting material by thin-layer chromatography (TLC).

-

Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure Methyl 2,5-dihydro-2-furancarboxylate derivative.

Part 4: Reactivity and Strategic Applications in Drug Development

The choice between these two scaffolds is a strategic one, dictated by the desired properties and subsequent chemical transformations planned for the drug candidate.

Structure-Application Relationship

Caption: Divergent applications based on the core ring structure.

Methyl 2,5-dihydro-2-furancarboxylate: The Reactive Intermediate

The defining feature of this molecule is the reactive double bond. This unsaturation is not merely a structural element but a versatile chemical handle.

-

Synthetic Utility : It serves as a dienophile in Diels-Alder reactions, a substrate for dihydroxylation, epoxidation, and hydrogenation. This allows chemists to introduce new stereocenters and build molecular complexity in a controlled manner.

-

Drug Development Context : This scaffold is less likely to be found in the final API itself but is invaluable in the synthesis of more complex heterocyclic systems. For example, it can be a precursor to aminols, polyhydroxylated structures, or other bicyclic ethers that are privileged motifs in medicinal chemistry.

Methyl tetrahydrofuran-2-carboxylate: The Stable Scaffold

The saturated THF ring is significantly more robust and chemically inert compared to its unsaturated counterpart. This stability is a highly desirable trait for a core scaffold in a drug molecule.

-

Role as a Bioisostere : The THF ring is often used as a bioisosteric replacement for more labile or metabolically susceptible groups. Its polarity and ability to act as a hydrogen bond acceptor can mimic the properties of esters or amides while improving pharmacokinetic profiles.

-

Improved Physicochemical Properties : Incorporating a THF moiety can enhance the aqueous solubility of a drug candidate, which is often a critical parameter for oral bioavailability. The related solvent, 2-methyltetrahydrofuran (2-MeTHF), is recognized as a "green" and highly effective solvent, highlighting the favorable properties of this ring system.[13][14][15][16]

-

Drug Development Context : This molecule is a classic building block. It is used to introduce a stable, polar, and stereochemically-defined portion into a larger molecule. Its derivatives are found in numerous approved drugs and clinical candidates where metabolic stability and a favorable toxicity profile are paramount.

Conclusion

Methyl 2,5-dihydro-2-furancarboxylate and Methyl tetrahydrofuran-2-carboxylate, while structurally similar, occupy distinct roles in the chemist's toolbox. The dihydro- derivative is a reactive intermediate, valued for the synthetic versatility of its double bond, enabling the construction of complex molecular architectures. In contrast, the tetrahydrofuran- derivative is a stable and robust scaffold, prized for its ability to impart desirable physicochemical and pharmacokinetic properties to a final drug molecule.

The decision to use one over the other is a strategic one: a scientist seeking to build intricate, polyfunctionalized molecules would turn to the dihydrofuran, while one aiming to optimize a lead compound for stability, solubility, and in-vivo performance would leverage the saturated tetrahydrofuran core. A thorough understanding of their respective synthesis, reactivity, and spectroscopic signatures—as outlined in this guide—is essential for their effective and efficient application in research and development.

References

- Smolecule. (2023, August 16). Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate.

- Page, T. F., Jr. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.

- Chem-Impex. (n.d.). Methyl tetrahydrofuran-2-carboxylate.

- ResearchGate. (n.d.). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... [Scientific Diagram].

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- Echemi. (n.d.). Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate.

- Sigma-Aldrich. (n.d.). Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, mixture of cis and trans.

- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

- German-Chemie. (n.d.). IR Spectrum: Esters.

- International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- TCI America. (2018, July 6). Safety Data Sheet: Methyl Tetrahydrofuran-2-carboxylate.

- Wikipedia. (n.d.). 2-Methyltetrahydrofuran.

- MDPI. (2024, January 2). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.

- Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans.

- SpringerLink. (2025, August 7). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.

- SpringerLink. (2025, August 8). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate | 62435-72-7 [smolecule.com]

- 3. 2,5-二氢-2,5-二甲氧基-2-呋喃羧酸甲酯,顺反异构体混合物 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 13. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Monograph: Methyl 2,5-dihydrofuran-2-carboxylate

The following technical guide is structured to provide a rigorous analysis of Methyl 2,5-dihydrofuran-2-carboxylate (referred to by the user as 3-oxolene-2-carboxylic acid methyl ester). This guide synthesizes nomenclature, chemical stability, synthesis, and application in drug discovery.

Synonym: 3-Oxolene-2-carboxylic acid methyl ester

Executive Summary & Core Identity

Methyl 2,5-dihydrofuran-2-carboxylate is a chiral heterocyclic building block utilized in the synthesis of nucleoside analogs, peptidomimetics, and substituted tetrahydrofurans.

Researchers must exercise caution regarding the nomenclature "3-oxolene." While "oxolene" is a historical trivial name for dihydrofuran, it is imprecise. "3-oxolene" specifically denotes 2,5-dihydrofuran (where the double bond is at the

Critical Stability Note: The 2,5-dihydro isomer (the "3-oxolene" form) is prone to base-catalyzed isomerization to the more stable conjugated 4,5-dihydro isomer. Protocols described herein prioritize maintaining the integrity of the olefinic position.

Chemical Identity Table[1]

| Attribute | Detail |

| Primary IUPAC Name | Methyl 2,5-dihydrofuran-2-carboxylate |

| Target Synonym | 3-Oxolene-2-carboxylic acid methyl ester |

| Common Synonyms | Methyl |

| Isomeric Risk | Methyl 4,5-dihydrofuran-2-carboxylate (Conjugated form) |

| Molecular Formula | C |

| Molecular Weight | 128.13 g/mol |

| SMILES | COC(=O)C1CC=CO1 |

| Key Reactivity | Dienophile (Diels-Alder), Michael Acceptor (after isomerization), Olefin Metathesis |

Nomenclature & Synonyms: A Technical Breakdown

The term "3-oxolene" is derived from the Hantzsch-Widman nomenclature where "oxolane" is tetrahydrofuran. "Oxolene" implies a dihydrofuran. The number "3" indicates the position of the double bond starting from the heteroatom (Position 1).

Synonym Concordance Matrix

| Terminology | Technical Context | Usage Frequency |

| 3-Oxolene-2-carboxylic acid methyl ester | Trivial/Historical. Specifies | Low (Legacy literature) |

| Methyl 2,5-dihydrofuran-2-carboxylate | Standard IUPAC. Unambiguous structural definition. | High (Preferred) |

| Methyl 2,5-dihydro-2-furoate | Derivative nomenclature based on furoic acid.[1] | Medium |

| Methyl 1-oxa-3-cyclopentene-2-carboxylate | Systematic replacement nomenclature. | Rare |

Structural Characterization & Isomerization Logic

A common pitfall in the application of this molecule is the inadvertent use of the conjugated isomer. The "3-oxolene" (2,5-dihydro) form contains a non-conjugated double bond, making it a distinct electrophile compared to the enol ether character of the 4,5-dihydro form.

Isomerization Pathway

Under basic conditions (e.g., NaOMe) or acid catalysis, the proton at C2 is acidic due to the adjacent ester group. Removal of this proton leads to resonance stabilization and subsequent reprotonation to form the thermodynamically stable conjugated enol ether.

Figure 1: Base-catalyzed isomerization from the 2,5-dihydro scaffold to the conjugated 4,5-dihydro scaffold.

Diagnostic NMR Signals:

-

2,5-Dihydro (Target): Distinct olefinic protons at

5.8–6.0 ppm (multiplets) and a methine proton at C2 around -

4,5-Dihydro (Impurity): Olefinic proton at C3 shifts significantly; appearance of methylene protons adjacent to oxygen.

Synthesis & Experimental Protocols

Method A: Oxidative Cyclization of Hydroxy-Alkenes (Preferred)

This method avoids strong bases, preserving the kinetic 2,5-dihydro isomer.

Protocol:

-

Precursor: Start with methyl 2-hydroxy-3-butenoate (or equivalent allylic alcohol derivative).

-

Cyclization: React with paraformaldehyde in the presence of an acid catalyst (e.g., Amberlyst-15) in a non-polar solvent (DCM).

-

Mechanism: Prins-type cyclization followed by dehydration.

Method B: Singlet Oxygen Oxidation of Furan Derivatives

A specialized route for high-purity synthesis involves the photo-oxidation of methyl 2-furoate, though this often yields the hydroxy-butenolide intermediate which must be carefully reduced.

Self-Validating Purification Protocol:

-

Step 1: Dissolve crude reaction mixture in Et2O.

-

Step 2: Wash with cold saturated NaHCO3 (Rapid wash to avoid basic hydrolysis/isomerization).

-

Step 3: Dry over MgSO4 (Neutral desiccant).

-

Step 4: Vacuum Distillation: This ester is volatile. Distill at reduced pressure (<10 mmHg).

-

Validation: Immediately acquire 1H-NMR in CDCl3. If the integral of the olefinic region (5.8-6.0 ppm) matches the single methine proton (C2), the "3-oxolene" structure is intact.

Applications in Drug Development

The 3-oxolene scaffold is a "chiral pool" mimic, often used to access:

-

Nucleoside Analogs: The 2,5-dihydrofuran ring mimics the sugar moiety of nucleosides (e.g., d4T/Stavudine). The ester group at C2 provides a handle for functionalization into the nucleobase or hydroxymethyl group.

- -Amino Acids: Through Michael addition (after activation) or cycloaddition, the ring can be opened or fused to create constrained amino acid analogs.

-

Fragment-Based Drug Discovery (FBDD): The rigid, oxygen-rich ring serves as a polar scaffold to orient hydrogen bond acceptors in specific vectors.

Synthetic Workflow: Nucleoside Analog Precursor

Figure 2: Application of the scaffold in the synthesis of antiviral nucleoside analogs.

References

-

NIST Chemistry WebBook. Furan, 2,5-dihydro- (3-Oxolene) Properties and Spectra. National Institute of Standards and Technology. [Link]

-

PubChem. Methyl 2,5-dihydrofuran-2-carboxylate Compound Summary. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans: Recent Literature and Methodologies.[Link]

Sources

Thermodynamic Landscape of Dihydrofurans: Stability, Isomerization, and Synthetic Control

Executive Summary

In the architecture of heterocyclic drug design, the distinction between 2,3-dihydrofuran (2,3-DHF) and 2,5-dihydrofuran (2,5-DHF) is not merely structural—it is a fundamental thermodynamic divergence that dictates synthetic feasibility and metabolic fate. While 2,5-DHF is frequently the kinetic product of modern ring-closing methodologies (e.g., Ring-Closing Metathesis), it represents a thermodynamic well significantly shallower than its conjugated isomer, 2,3-DHF.

This guide analyzes the thermodynamic drivers shifting the equilibrium toward 2,3-DHF, details the transition-metal-catalyzed mechanisms that facilitate this shift, and provides a validated protocol for monitoring this isomerization—a critical quality attribute in API (Active Pharmaceutical Ingredient) synthesis.

The Thermodynamic Gradient[1][2]

The stability difference between dihydrofuran isomers is governed by the interplay of ring strain and electronic conjugation.

The Stability Paradox

Chemists often encounter 2,5-DHF as the primary product in synthesis (e.g., Birch reduction of furan or RCM of diallyl ether). However, this molecule is thermodynamically metastable.

-

2,5-Dihydrofuran: Contains an isolated double bond. The oxygen atom is in a homo-allylic position, preventing resonance interaction between the oxygen lone pairs and the

-system. -

2,3-Dihydrofuran: A cyclic enol ether.[1] The oxygen atom is directly attached to the alkene (

carbon), allowing

Quantitative Comparison

The driving force for the isomerization (

| Parameter | 2,5-Dihydrofuran | 2,3-Dihydrofuran | |

| Structure Type | Isolated Alkene | Cyclic Enol Ether | N/A |

| Electronic Feature | Symmetry ( | Resonance Stabilization | |

| Reference (0) | -12.6 kJ/mol | Exothermic | |

| Reference (0) | -15.4 kJ/mol | Spontaneous | |

| Boiling Point | 66-67 °C | 54-55 °C | Lower (more volatile) |

Data derived from equilibrium studies in polar aprotic media (DMSO) and calorimetric hydrogenation data [1].

Isomerization Dynamics: The Mechanistic Pathway

The conversion of 2,5-DHF to 2,3-DHF does not occur spontaneously at ambient conditions due to a high activation energy barrier for the [1,3]-hydride shift. However, in the presence of transition metals (Ru, Rh, Pd) or strong bases, this barrier collapses.

Ruthenium-Catalyzed "Chain Walking"

In drug development contexts utilizing Ring-Closing Metathesis (RCM), ruthenium carbenes (Grubbs catalysts) often decompose into ruthenium hydride species. These hydrides catalyze the isomerization, turning a desired 2,5-DHF product into the 2,3-DHF impurity—a phenomenon known as "isomerization leakage."

Mechanism:

-

Coordination: The metal hydride (

) coordinates to the isolated double bond of 2,5-DHF. -

Insertion: Migratory insertion yields a metal-alkyl intermediate.

-

Elimination:

-Hydride elimination occurs away from the original position, forming the thermodynamically favored internal double bond (enol ether).

Figure 1: Metal-hydride catalyzed isomerization pathway via insertion-elimination sequence.

Experimental Protocol: Kinetic Monitoring via qNMR

Objective: To determine the isomerization rate constant (

Context: This assay is critical when selecting protecting groups or catalysts for RCM to ensure the kinetic product (2,5-DHF) survives the reaction conditions.

Materials & Equipment

-

Substrate: 2,5-Dihydrofuran (freshly distilled).

-

Catalyst: Chlorohydridotris(triphenylphosphine)ruthenium(II) [RuClH(PPh3)3].

-

Solvent: Benzene-

(Preferred over -

Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlets).

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Methodology

-

Baseline Preparation (T=0):

-

In a glovebox, dissolve 2,5-DHF (0.1 mmol) and Internal Standard (0.03 mmol) in 0.6 mL Benzene-

. -

Transfer to a J-Young NMR tube.

-

Acquire a single-pulse

H NMR spectrum (d1 > 10s) to establish accurate integration ratios. -

Validation Check: Ensure the integration of the olefinic protons of 2,5-DHF (

5.8 ppm) matches the stoichiometry relative to the standard.

-

-

Catalyst Initiation:

-

Add [RuClH(PPh3)3] (1.0 mol%) to the tube.

-

Invert precisely 3 times to mix.

-

Immediately insert into the pre-shimmed NMR probe heated to 50 °C.

-

-

Kinetic Acquisition (Arrayed Experiment):

-

Set up a pad (pre-acquisition delay) array.

-

Acquire spectra every 120 seconds for 60 minutes.

-

Critical Parameter: Monitor the disappearance of the singlet at

4.6 ppm (CH2 of 2,5-DHF) and the appearance of the doublet at

-

-

Data Processing:

-

Integrate the diagnostic peaks normalized to the internal standard.

-

Plot

vs. time. -

The slope represents

.

-

Figure 2: Workflow for qNMR kinetic monitoring of dihydrofuran isomerization.

Implications in Drug Development[4][5][6][7]

Understanding this stability profile is not academic; it is a safety and efficacy imperative in drug discovery.

Metabolic Activation (Tox Alert)

The thermodynamic stability of 2,3-DHF makes it a "silent" metabolic risk.

-

Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) epoxidize the electron-rich enol ether double bond of 2,3-DHF.

-

Reactive Metabolite: The resulting epoxide is unstable and collapses into 4-hydroxybutenal (or related dialdehydes), a potent Michael acceptor that alkylates DNA and proteins [2].

-

Strategy: If a 2,5-DHF moiety is required in a drug candidate, steric bulk must be introduced at the C2/C5 positions to kinetically inhibit isomerization to the more metabolically labile 2,3-isomer in vivo.

Synthetic Control

In large-scale synthesis, preventing the thermodynamic drift to 2,3-DHF is key.

-

Scavengers: Use phosphine scavengers immediately after RCM to remove Ru-H species.

-

Additives: Benzoquinone can be added to oxidize Ru-H back to inactive Ru species, arresting isomerization [3].

References

-

Thermodynamic Data: Verevkin, S. P., et al. "The enthalpy of formation of the isomeric 2,3- and 2,5-dihydrofuran." The Journal of Chemical Thermodynamics, 2004. Link

-

Metabolic Activation: Peterson, L. A. "Formation of Reactive Metabolites from Furan and its Derivatives." Chemical Research in Toxicology, 2013. Link

-

Isomerization Inhibition: Schmidt, B. "Ruthenium-Catalyzed Ring Closing Metathesis: Prevention of Isomerization." European Journal of Organic Chemistry, 2004. Link

Sources

Methodological & Application

Application Notes and Protocols for the Partial Hydrogenation of Methyl 2-Furoate

Introduction: The Significance of Partially Hydrogenated Furan Derivatives

The selective hydrogenation of biomass-derived platform molecules is a cornerstone of modern green chemistry, enabling the sustainable production of valuable chemicals and fuel additives. Methyl 2-furoate, readily accessible from the esterification of 2-furoic acid, which is in turn derived from furfural, represents a key bio-based starting material.[1] Its partial hydrogenation product, methyl tetrahydrofuran-2-carboxylate, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty fragrances.[2] The challenge in this transformation lies in achieving high selectivity for the saturation of the furan ring without reducing the ester functionality, a common side reaction. This guide provides a detailed overview of the principles and practical protocols for the partial hydrogenation of methyl 2-furoate, aimed at researchers, scientists, and professionals in drug development.

Chemical Principles and Catalyst Selection

The partial hydrogenation of methyl 2-furoate involves the addition of two equivalents of hydrogen across the double bonds of the furan ring. This reaction is typically carried out using heterogeneous or homogeneous catalysis.[3][4] The choice of catalyst is paramount in controlling the selectivity of the reaction.

Catalyst Selection:

-

Noble Metals (Palladium, Ruthenium): Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of furan rings.[5] It generally offers high activity under mild conditions. Ruthenium-based catalysts are also highly active and can be tailored for specific selectivities.[6][7]

-

Non-Noble Metals (Nickel): Raney Nickel is a cost-effective alternative to noble metals and is known for its high hydrogenating activity.[8] However, it may require more careful control of reaction conditions to prevent over-reduction or side reactions.

Reaction Pathway:

The hydrogenation proceeds in a stepwise manner, with the initial addition of hydrogen forming dihydrofuran intermediates, which are then further reduced to the desired tetrahydrofuran product. The primary competing reaction is the hydrogenolysis of the ester group to form methanol and 2-methyltetrahydrofuran.

Caption: Reaction pathway for the partial hydrogenation of methyl 2-furoate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the partial hydrogenation of methyl 2-furoate using both a noble metal and a non-noble metal catalyst.

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the use of a commercially available Pd/C catalyst in a batch reactor setup, a common configuration in research laboratories.[9]

Reagents and Materials:

-

Methyl 2-furoate (≥98% purity)

-

5% Palladium on activated carbon (Pd/C)

-

Methanol (anhydrous)

-

High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature controller

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration setup (e.g., Celite pad or syringe filter)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Reactor Preparation: Ensure the batch reactor is clean and dry. Add a magnetic stir bar to the reactor vessel.

-

Charging the Reactor: In a fume hood, charge the reactor with methyl 2-furoate (e.g., 5.0 g, 39.6 mmol) and methanol (50 mL).

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (e.g., 0.25 g, 5 mol% relative to the substrate) to the reactor.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor 3-5 times with an inert gas (e.g., nitrogen at 5 bar) to remove air, followed by purging with hydrogen gas (5 bar) to ensure an inert atmosphere.

-

Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).

-

Monitoring the Reaction: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 4-6 hours. Alternatively, small aliquots can be carefully withdrawn at intervals (after cooling and depressurizing the reactor) and analyzed by GC-MS.

-

Reaction Quench and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area. Purge the reactor with an inert gas. Open the reactor and filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

-

Product Isolation: Remove the methanol solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Characterization: Analyze the crude product by GC-MS and NMR to determine the conversion of methyl 2-furoate and the selectivity for methyl tetrahydrofuran-2-carboxylate.[10]

Caption: General workflow for the Pd/C-catalyzed partial hydrogenation.

Protocol 2: Cost-Effective Hydrogenation using Raney Nickel

This protocol details the use of Raney Nickel, a more economical catalyst choice, for the partial hydrogenation of methyl 2-furoate.[8]

Reagents and Materials:

-

Methyl 2-furoate (≥98% purity)

-

Raney Nickel (activated, in water or ethanol slurry)

-

Ethanol (anhydrous)

-

High-pressure batch reactor

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filtration setup

-

Rotary evaporator

-

GC-MS for analysis

Procedure:

-

Catalyst Preparation: If using a commercial Raney Nickel slurry, carefully wash the catalyst with anhydrous ethanol three times under an inert atmosphere to remove the storage solvent.[11]

-

Reactor Setup: Prepare the batch reactor as described in Protocol 1.

-

Charging the Reactor: Add methyl 2-furoate (e.g., 5.0 g, 39.6 mmol) and anhydrous ethanol (50 mL) to the reactor.

-

Catalyst Addition: Under a stream of inert gas, carefully transfer the washed Raney Nickel (e.g., 1.0 g of slurry, containing ~0.5 g of Ni) to the reactor.

-

Sealing and Purging: Seal and purge the reactor as described in Protocol 1.

-

Reaction Conditions: Pressurize the reactor with hydrogen to a higher pressure than with Pd/C (e.g., 50 bar). Begin stirring and heat to a slightly higher temperature (e.g., 100 °C).

-

Reaction Monitoring: Monitor the reaction as described in Protocol 1. Reactions with Raney Nickel may require longer reaction times (e.g., 8-12 hours).

-

Work-up and Isolation: Follow the same procedure for cooling, venting, catalyst removal, and solvent evaporation as in Protocol 1.

-

Characterization: Analyze the final product using GC-MS and NMR to assess conversion and selectivity.

Data Presentation and Comparison

The following table summarizes typical reaction parameters and expected outcomes for the two protocols. These values are indicative and may require optimization for specific experimental setups.

| Parameter | Protocol 1: Pd/C | Protocol 2: Raney Nickel |

| Catalyst | 5% Pd/C | Raney Nickel |

| Catalyst Loading | 5 mol% | ~10 wt% |

| Solvent | Methanol | Ethanol |

| Temperature | 80 °C | 100 °C |

| H₂ Pressure | 20 bar | 50 bar |

| Reaction Time | 4-6 hours | 8-12 hours |

| Typical Conversion | >95% | >90% |

| Selectivity for Methyl Tetrahydrofuran-2-carboxylate | High (>90%) | Moderate to High (80-90%) |

Troubleshooting and Safety Considerations

-

Low Conversion: Increase reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active.

-

Low Selectivity (Ester Reduction): Lower the reaction temperature and pressure. Consider a more selective catalyst or catalyst support.

-

Safety: Hydrogen gas is highly flammable. All procedures should be carried out in a well-ventilated fume hood, and the reactor should be properly maintained and operated by trained personnel. Raney Nickel is pyrophoric when dry and should always be handled as a slurry under a solvent.

References

-

Avantium. (n.d.). A Comparative Catalyst Evaluation for the Selective Oxidative Esterification of Furfural. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US8168807B2 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over two catalysts in a structured bed. Google Patents.

-

MDPI. (2024, January 2). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hydrogen. Organic Syntheses Procedure. Retrieved from [Link]

-

SciSpace. (2012, February 14). Transient Ru-methyl formate intermediates generated with bifunctional transfer hydrogenation catalysts. SciSpace. Retrieved from [Link]

-

PMC. (n.d.). Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source. PMC. Retrieved from [Link]

-

Prime Scholars. (2016, July 15). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Prime Scholars. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 11.2: Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 11.4: Hydrogenation with Homogeneous Catalysts. Chemistry LibreTexts. Retrieved from [Link]

-

Amsterdam Center for Multiscale Modeling. (n.d.). Homogeneous Catalyzed Hydrogenation. Amsterdam Center for Multiscale Modeling. Retrieved from [Link]

- Google Patents. (n.d.). US20100099895A1 - Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst. Google Patents.

-

Green Chemistry (RSC Publishing). (n.d.). Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

ResearchGate. (2015, December 14). (PDF) Synthesis and Catalytic Performance of Ni/SiO 2 for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran. ResearchGate. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2021, March 9). Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

Amsterdam Center for Multiscale Modeling. (n.d.). Homogeneous Catalyzed Hydrogenation. Amsterdam Center for Multiscale Modeling. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Mechanism and Origin of Cyclization Selectivity for Ru(II)-Catalyzed gem-Hydrogenation of 1,3-Enynes: A DFT Study. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

-

CONICET. (2025, May 13). Microwave-assisted tandem catalyst-free production of 2-methyl furoate from furfural. CONICET. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Homogeneous catalysed hydrogenation of HMF. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Catalysis Science & Technology (RSC Publishing). (2022, September 23). New monoclinic ruthenium dioxide with highly selective hydrogenation activity. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 2-furoate. the NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Homogeneous Metal-Catalyzed Hydrogenation of CO2 Derivatives: Towards Indirect Conversion of CO2 to Methanol. MDPI. Retrieved from [Link]

-

YouTube. (2021, October 13). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube. Retrieved from [Link]

-

ResearchGate. (2020, February 10). (PDF) Engineering Catalysts for Selective Ester Hydrogenation. ResearchGate. Retrieved from [Link]

-

PMC. (2025, September 11). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. PMC. Retrieved from [Link]

-

MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. MDPI. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-furoate. The Good Scents Company. Retrieved from [Link]

-

YouTube. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. YouTube. Retrieved from [Link]

-

JKU ePUB. (n.d.). DEVELOPMENT OF ROBUST NON-PRECIOUS METAL-BASED (TRANSFER) HYDROGENATION CATALYSTS. JKU ePUB. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-furoate. PubChem. Retrieved from [Link]

-

YouTube. (2020, December 24). Heterogeneous Catalytic Hydrogenation || Reduction || Bond with RK. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 4). Selective Blockage Of The Catalyst Active Sites For The Hydrogenation Of Various Functional Groups Over Raney Nickel And Nickel Supported On Silica. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Effect of Pd Precursor Salts on the Chemical State, Particle Size, and Performance of Activated Carbon-Supported Pd Catalysts for the Selective Hydrogenation of Palm Biodiesel. MDPI. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, September 2). Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. The Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Room-Temperature Plasma Hydrogenation of Fatty Acid Methyl Esters (FAMEs). MDPI. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Ruthenium catalyzed hydrogenation of methyl phenylacetate under low hydrogen pressure. ResearchGate. Retrieved from [Link]

-

Wiley Online Library. (n.d.). COMMUNICATION Uncatalyzed Hydrogenation of First-Row Main Group Multiple Bonds. Wiley Online Library. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. New monoclinic ruthenium dioxide with highly selective hydrogenation activity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. primescholars.com [primescholars.com]

- 9. 2-Methyltetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 2-furoate [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: Functionalization of C3-C4 Double Bond in Dihydrofuroates

Strategic Overview & Scaffold Analysis

The 2,5-dihydrofuran-3-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as the core for lignan lactones, nucleoside analogs, and substituted tetrahydrofurans (THFs).

The Reactivity Paradox

The C3-C4 double bond in this scaffold is electronically biased. Unlike a simple alkene, the ester moiety at C3 renders the double bond electron-deficient (

-

C4 Position: Highly electrophilic (susceptible to conjugate addition and radical attack).

-

C3 Position: Sterically crowded and electron-poor.

-

Stereochemical Challenge: Reagents must navigate the steric bulk of the C3-ester and potential substituents at C2/C5.

This guide details three orthogonal workflows to functionalize this bond, selected for their high fidelity in drug discovery campaigns.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for dihydrofuroate functionalization based on target chemotype.

Protocol A: Mn(OAc)₃ Mediated Oxidative Radical Cyclization

Application: Synthesis of bicyclic furo[2,3-b]furan derivatives. Mechanism: Single Electron Transfer (SET). Key Advantage: One-step formation of two C-C bonds and a quaternary center.

Mechanistic Insight

Manganese(III) acetate generates an electrophilic radical from a 1,3-dicarbonyl precursor. This radical attacks the electron-rich (relative to the radical) alkene. However, in electron-deficient dihydrofuroates, the reaction proceeds via a somophilic attack at C4 (the

Experimental Protocol

Reagents:

-

Substrate: Ethyl 2,5-dihydrofuran-3-carboxylate (1.0 equiv)

-

Radical Precursor: Dimedone or 1,3-cyclohexanedione (1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Temperature: 80 °C

Step-by-Step Workflow:

-

Degassing (Critical): Dissolve the dihydrofuroate (1.0 mmol) and 1,3-dicarbonyl (1.2 mmol) in glacial AcOH (10 mL). Sparge with Argon for 15 minutes. Why? Oxygen quenches alkyl radicals, leading to hydroperoxide byproducts.

-

Oxidant Addition: Add Mn(OAc)₃·2H₂O (3.0 mmol) in a single portion. The solution will turn dark brown.

-

Reaction: Heat to 80 °C under Argon.

-

Monitoring: The reaction is complete when the dark brown color fades to a clear/pale pink solution (reduction of Mn(III) to Mn(II)). This typically takes 2–4 hours.

-

Workup:

-

Cool to room temperature.[4]

-

Dilute with diethyl ether (30 mL) and wash with water (2 x 15 mL) to remove Mn(II) salts and AcOH.

-

Neutralize the organic layer with saturated NaHCO₃ (caution: gas evolution).

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

Visual: Brown

Clear transition indicates consumption of oxidant. -

TLC: The product is usually significantly less polar than the 1,3-dicarbonyl starting material due to the formation of the acetal/lactone bridge.

Figure 2: Mechanistic pathway of Mn(III)-mediated radical cascade.

Protocol B: Stereoselective Dihydroxylation (Upjohn Modification)

Application: Synthesis of polyhydroxylated THF cores (sugar mimics). Mechanism: Syn-dihydroxylation via Osmium(VIII) ester. Stereocontrol: The C3-ester group directs the incoming reagent to the anti face to minimize steric clash (Kishi's Rule).

Experimental Protocol

Reagents:

-

Catalyst: OsO₄ (2.5 wt% in t-BuOH) - Use 1-2 mol%

-

Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv)

-

Solvent: Acetone/Water (4:1 v/v)

Step-by-Step Workflow:

-

Safety Prep: Work in a well-ventilated fume hood. Double glove. OsO₄ is volatile and highly toxic to corneas.

-

Mixing: Dissolve dihydrofuroate (1.0 mmol) in Acetone (4 mL) and Water (1 mL).

-

Co-oxidant: Add solid NMO (1.2 mmol). Stir until dissolved.

-

Catalyst Injection: Add OsO₄ solution (1 mol%) dropwise. The solution usually turns pale yellow/green.

-

Quenching (Essential): After TLC indicates consumption of starting material (approx. 4-12 h), add solid Sodium Sulfite (Na₂SO₃, 500 mg) and stir for 30 minutes.

-

Why? This reduces residual Os(VIII) to insoluble Os(IV) species (black precipitate), rendering the mixture safer to handle.

-

-

Extraction: Filter off the solids. Extract the filtrate with EtOAc.

Data Interpretation:

-

Stereochemistry: Expect the 2,3-trans-3,4-cis configuration relative to the ester. The hydroxyl groups add syn to each other, but anti to the bulky ester group.

-

NMR Validation: Look for the disappearance of alkene protons (typically

6.0–7.0 ppm) and appearance of methine protons at

Protocol C: Rhodium-Catalyzed 1,4-Addition

Application: Introduction of aryl/alkyl groups at C4 to create trisubstituted THFs. Mechanism: Michael-type addition of organoboron species. Key Advantage: Avoids the use of highly reactive Grignard reagents; tolerates the ester group.

Experimental Protocol

Reagents:

-

Substrate: Ethyl 2,5-dihydrofuran-3-carboxylate

-

Nucleophile: Arylboronic acid (Ar-B(OH)₂, 1.5 equiv)

-

Catalyst: [Rh(cod)Cl]₂ (3 mol%)

-

Base: Aqueous K₂CO₃ (1.0 equiv)

-

Solvent: Dioxane/H₂O (10:1)

Step-by-Step Workflow:

-

Catalyst Activation: In a vial, mix [Rh(cod)Cl]₂ (15 mg) and Arylboronic acid (1.5 mmol) in Dioxane (3 mL). Stir for 5 mins.

-

Substrate Addition: Add the dihydrofuroate (1.0 mmol).

-

Base Addition: Add 0.3 mL of 3M K₂CO₃ solution.

-

Reaction: Heat to 90 °C for 6 hours.

-

Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Troubleshooting:

-

Low Yield? The C3-C4 bond is sterically hindered. Switch to a cationic Rh catalyst: [Rh(cod)₂]BF₄.

-

Protodeboronation? If the boronic acid decomposes before reacting, increase the equivalents to 2.0 or use the corresponding pinacol ester.

Comparative Data Summary

| Parameter | Mn(OAc)₃ Radical Cyclization | Upjohn Dihydroxylation | Rh-Catalyzed 1,4-Addition |

| Primary Transformation | C-C Bond & Ring Formation | C-O Bond Formation | C-C Bond Formation |

| Product Type | Bicyclic Lactone | Diol (Sugar mimic) | Substituted THF |

| Stereoselectivity | High (cis-fused) | High (anti-to-ester) | Moderate (trans-thermodynamic) |

| Limiting Factor | Stoichiometric metal waste | Toxicity of Osmium | Cost of Rhodium |

| Typical Yield | 55 - 75% | 85 - 95% | 60 - 80% |

References

-

Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. Link

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link

-

Fagnou, K., & Lautens, M. (2002). Rhodium-Catalyzed Carbon-Carbon Bond Forming Reactions of Organometallic Compounds. Chemical Reviews, 103(1), 169–196. Link

-

Donohoe, T. J., et al. (2002). The stereoselective oxidation of cyclic alkenes. Chemical Communications, (15), 1581-1591. Link

-

Byrne, T. J. M., et al. (2023).[5][6] A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25, 2361-2365.[5][6] Link

Sources

- 1. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

Application Note: Precision Engineering of Chiral Dihydrofuran Carboxylates via Rh(II)-Catalyzed [3+2] Annulation

This Application Note is structured as a high-level technical guide for senior researchers in medicinal chemistry and process development. It focuses on the Rh(II)-catalyzed asymmetric [3+2] annulation of vinyldiazoacetates , a gold-standard method for accessing chiral dihydrofuran carboxylates.

Executive Summary

Chiral dihydrofuran carboxylates are privileged structural motifs found in a vast array of bioactive lignans (e.g., furofuran lignans) and antiviral therapeutics. Traditional synthesis often relies on the resolution of racemates or lengthy chiral pool manipulations. This Application Note details a catalytic, enantioselective protocol using Rhodium(II)-stabilized donor-acceptor carbenoids.

By utilizing Rh

Mechanistic Rationale & Experimental Design

The Challenge of Stereocontrol

The synthesis of dihydrofurans via carbenoid chemistry presents a unique challenge: the competition between cyclopropanation (kinetic product) and [3+2] annulation (thermodynamic or rearrangement product).

-

Standard Diazoacetates: Reaction with enol ethers typically yields cyclopropanes.

-

Vinyldiazoacetates: The presence of the vinyl group creates a "donor-acceptor" carbenoid. This species is sufficiently stabilized to discriminate between competing reaction pathways.

The Rh(II) Catalyst System

The choice of catalyst is binary in its impact. We utilize Rh

-

D

Symmetry: The "chiral pocket" created by the sulfonyl-prolinate ligands effectively blocks one face of the carbenoid, enforcing high enantioselectivity. -

Lipophilicity: The dodecyl chain ensures complete solubility in non-polar solvents (hexanes/pentane), which is critical for maximizing the "loose" ion-pairing interactions that favor high ee.

Reaction Pathway Visualization

The reaction proceeds via the formation of a Rh-carbenoid, followed by a vinylogous attack or a concerted [3+2] mechanism. The diagram below illustrates the critical decision points in the catalytic cycle.

[1]

Detailed Experimental Protocol

Materials & Safety

-

Catalyst: Rh

(S-DOSP) -

Diazo Precursor: Methyl styryldiazoacetate (synthesized from styrylacetate via diazo transfer). Warning: Diazo compounds are potentially explosive. Handle in a fume hood behind a blast shield.

-

Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (degassed, anhydrous).

-

Substrate: Vinyl ether (e.g., ethyl vinyl ether, excess).

Step-by-Step Methodology

Step 1: Catalyst Activation

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under Argon flow.

-

Charge the flask with Rh

(S-DOSP) -

Add the vinyl ether (5.0 equiv) and anhydrous 2,2-dimethylbutane (0.1 M relative to diazo) .

-

Cool the mixture to -78 °C (dry ice/acetone bath) or 23 °C depending on substrate reactivity (see Table 1).

Step 2: Controlled Addition (Critical for Selectivity)

-

Dissolve the vinyldiazoacetate (1.0 equiv) in a separate vial of 2,2-dimethylbutane.

-

Using a syringe pump, add the diazo solution to the catalyst mixture over 2–4 hours .

-

Why? Slow addition maintains a low steady-state concentration of the diazo compound, preventing homocoupling (carbene dimerization) and favoring the cross-reaction with the vinyl ether.

-

Step 3: Reaction Monitoring & Workup

-

Monitor diazo consumption by IR (disappearance of the characteristic diazo peak at ~2100 cm

). -

Once complete, concentrate the reaction mixture under reduced pressure to remove solvent and excess vinyl ether.

-

Purification: The residue is typically purified via flash chromatography on silica gel (Hexanes/EtOAc gradient). Note: Dihydrofurans can be acid-sensitive; consider adding 1% Et

N to the eluent.

Data Analysis & Optimization

The stereochemical outcome is heavily influenced by the solvent and catalyst ligand sphere. The data below summarizes the optimization for the reaction of methyl styryldiazoacetate with ethyl vinyl ether.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (cis:trans) |

| 1 | Rh | CH | 23 | 45 | 0 | 1:1 |

| 2 | Rh | CH | 23 | 62 | 78 | >20:1 |

| 3 | Rh | Hexanes | 23 | 75 | 88 | >20:1 |

| 4 | Rh | 2,2-DMB | -50 | 84 | 94 | >20:1 |

| 5 | Rh | 2,2-DMB | -50 | 55 | 42 | 5:1 |

Note: 2,2-DMB (2,2-Dimethylbutane) is preferred over hexanes at low temperatures due to its lower freezing point and non-polar character, which tightens the transition state.

Workflow for Optimization

Use the following decision tree to troubleshoot low yields or poor enantioselectivity.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform these checks:

-

The "Color Test": The reaction mixture should remain green/purple (color of the active catalyst). A shift to brown or black often indicates catalyst decomposition or extensive diazo polymerization.

-

Proton NMR Check: The vinylic protons of the dihydrofuran ring appear as distinct doublets/multiplets in the 5.0–6.5 ppm region. Integration of these signals against an internal standard (e.g., mesitylene) gives an immediate yield calculation without isolation.

-

Ligand Purity: Commercial Rh

(S-DOSP)

References

-

Davies, H. M. L., & Matasi, J. J. (1990). Asymmetric Synthesis of 2,3-Dihydrofurans via Rhodium(II)-Catalyzed Reactions of Vinyldiazoacetates.Journal of the American Chemical Society , 112(17), 6425–6426.

-

Davies, H. M. L. (1999). Dirhodium Tetra(N-arylsulfonylprolinates) as Chiral Catalysts for Asymmetric Transformations of Vinyl- and Aryldiazoacetates.European Journal of Organic Chemistry , 1999(10), 2459–2469.

-

Lian, Y., & Davies, H. M. L. (2010). Rhodium(II)-Catalyzed Enantioselective Synthesis of Dihydrofurans by a [3+2] Cycloaddition between Vinyldiazoacetates and Vinyl Ethers.Organic Letters , 12(5), 924–927.

-

Adly, F. G. (2017).[1][2] On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights.Catalysts , 7(11), 347.[1]

Sources

Reagents for ester reduction of dihydrofuroates to dihydrofurfuryl alcohol

Application Note: Chemoselective Ester Reduction of Dihydrofuroates to Dihydrofurfuryl Alcohol

Executive Summary

The reduction of alkyl dihydrofuroates (specifically 4,5-dihydro-2-furoates) to dihydrofurfuryl alcohols presents a specific chemoselective challenge: reducing the ester functionality to a primary alcohol while preserving the conjugated alkene (

Standard reduction protocols often lead to two primary failure modes:

-

Over-reduction: Saturation of the C2-C3 double bond, yielding tetrahydrofurfuryl alcohol.

-

Ring Opening: Acid-catalyzed hydrolysis of the enol ether during workup.

This guide details three validated protocols, prioritizing Diisobutylaluminum Hydride (DIBAL-H) for maximum chemoselectivity (1,2-reduction) and Lithium Aluminum Hydride (LiAlH₄) for general laboratory scale-up, with strict controls on temperature and pH during quenching.

Mechanistic Insight & Reagent Selection

The substrate, typically alkyl 4,5-dihydro-2-furoate, contains an ester conjugated with a double bond. This conjugation lowers the energy of the LUMO, making the

Reagent Decision Matrix

| Reagent | Mechanism | Selectivity (1,2 vs 1,4) | Risk Profile | Recommendation |

| DIBAL-H | Electrophilic activation of carbonyl oxygen followed by hydride delivery. | High (1,2-selective) | Pyrophoric; requires cryogenic conditions (-78°C). | Primary Choice for high purity. |

| LiAlH₄ (LAH) | Nucleophilic hydride attack. | Moderate to High (Temp dependent) | High reactivity; risk of conjugate reduction at reflux. | Secondary Choice for bulk scale; keep <0°C. |

| NaBH₄ / LiCl | In situ generation of LiBH₄. | Low (Risk of 1,4-reduction) | Safer handling, but poor selectivity for this specific substrate. | Not Recommended for dihydro- retention. |

| Luche (NaBH₄/CeCl₃) | Hard nucleophile generation. | High (1,2-selective) | Heterogeneous; slow kinetics for esters (better for ketones). | Alternative if DIBAL/LAH are restricted. |

Visualizing the Selection Logic

Figure 1: Decision tree for selecting the appropriate reducing agent based on equipment availability and selectivity requirements.

Protocol A: The Precision Method (DIBAL-H)

Rationale: DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination sterically hinders the

Safety Note: DIBAL-H is pyrophoric. All transfers must occur under positive Nitrogen/Argon pressure.

Materials

-

Substrate: Methyl 4,5-dihydro-2-furoate (1.0 eq)

-

Reagent: DIBAL-H (1.0 M in Toluene or Hexanes) (2.2 - 2.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Quench: Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution.[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and N₂ inlet.

-

Solvation: Dissolve the ester (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add DIBAL-H (2.2 eq) dropwise via syringe or cannula along the side of the flask.

-

Critical Parameter: Maintain internal temperature below -70°C to prevent over-reduction.

-

-

Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; UV is weak for these substrates).

-

Quench (The Rochelle Method):

-

While still at -78°C, add excess MeOH (slowly) to destroy excess hydride.

-

Remove the cooling bath and allow to warm to 0°C.

-

Add saturated aqueous Rochelle’s Salt solution (volume equal to reaction solvent).

-

-

Workup:

-

Vigorously stir the biphasic mixture at Room Temperature (RT) for 1–3 hours.

-

Observation: The mixture will transition from a cloudy emulsion to two clear layers.[1] Do not skip this stir time.

-

Separate layers.[1] Extract aqueous layer with DCM (3x).

-

Dry combined organics over Na₂SO₄ (avoid acidic MgSO₄ if product is highly sensitive).

-

Concentrate in vacuo.[2]

-

Protocol B: The Scalable Method (LiAlH₄)

Rationale: LiAlH₄ is cheaper and available as a solid, making it easier for larger batch preparation. However, it is a "harder" nucleophile. To prevent saturation of the double bond, the reaction must be kept cold, and "inverse addition" (adding ester to LAH) is preferred to maintain a high concentration of hydride relative to substrate.

Materials

-

Reagent: LiAlH₄ (Pellets or Powder) (0.6 - 0.7 eq; Note: 1 mol LAH delivers 4 mol H-)

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Step-by-Step Procedure

-

Slurry Prep: In a dry RBF under N₂, suspend LiAlH₄ (0.7 eq) in anhydrous Et₂O. Cool to 0°C .[1][2][3][4]

-

Addition: Dissolve the dihydrofuroate ester in Et₂O. Add this solution dropwise to the LAH slurry.

-

Control: Adjust addition rate so the solvent gently refluxes or stays below 5°C if strictly cooling. For this substrate, 0°C is recommended to avoid attacking the double bond.

-

-

Reaction: Stir at 0°C for 30–60 minutes.

-

Quench (The Fieser Workup):

-

Crucial Step: For every x grams of LiAlH₄ used, follow this sequence strictly:

-

Add x mL Water (Slowly, exothermic!).

-

Add x mL 15% aqueous NaOH.

-

Add 3x mL Water.

-

-

Why: This forms a granular aluminate precipitate that is easy to filter, avoiding the dreaded "aluminum jelly" emulsion.

-

-

Isolation:

-

Add anhydrous Na₂SO₄ directly to the quenched mixture to dry it.

-

Stir for 15 minutes.

-

Filter through a pad of Celite. Rinse cake with Et₂O.

-

Concentrate filtrate.

-

Visualizing the Workup Protocols

Figure 2: Comparison of workup flows. The Rochelle method relies on chelation to break emulsions, while Fieser relies on stoichiometry to form granular solids.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Issue | Mitigation Strategy |

| Temperature | 1,4-Reduction (Loss of double bond) | Keep DIBAL-H at -78°C. Keep LAH at 0°C. Do not reflux LAH with this substrate. |

| pH during Workup | Ring Opening / Polymerization | Dihydrofurans are enol ethers. Avoid acidic quenches (e.g., HCl). Use Rochelle's salt or NaOH (Fieser).[1] Ensure final pH is neutral/basic. |

| Emulsions | Product entrapment | DIBAL: Use Rochelle's salt and patience (stir long enough).[1] LAH: Use Fieser stoichiometry exactly. |

| Water Content | Reagent Decomposition | Use freshly distilled solvents (THF/DCM) or obtain from a solvent purification system (SPS). |

References

- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Comprehensive guide on hydride selectivity).

- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The original source for the Fieser Workup stoichiometry).

-

Winterfeldt, E. "Applications of Diisobutylaluminum Hydride (DIBAH) and Triisobutylaluminum (TIBA) as Reducing Agents in Organic Synthesis." Synthesis1975 , 1975(10), 617-630. Link

-

Luche, J. L. "Lanthanides in organic chemistry.[4] 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society1978 , 100(7), 2226–2227.[4] Link

-

Chandra, T.; Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."[3] ACS Chemical Health & Safety2024 , 31, 162–171.[3] Link[3]

Sources

Troubleshooting & Optimization

Purification of methyl 2,5-dihydro-2-furancarboxylate from reaction mixtures

To: Research Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification & Handling of Methyl 2,5-dihydro-2-furancarboxylate

Technical Support Center: Methyl 2,5-dihydro-2-furancarboxylate

Molecule Profile:

-

Target: Methyl 2,5-dihydro-2-furancarboxylate[1]

-

Core Reactivity:

-unsaturated ester (Allylic ether). -

Critical Instability: Prone to base-catalyzed isomerization to the thermodynamically stable

-unsaturated isomer (Methyl 4,5-dihydro-2-furancarboxylate) and acid-catalyzed aromatization to Methyl 2-furoate.

Part 1: The "Read This First" Directive

WARNING: ACID SENSITIVITY & ISOMERIZATION RISK The most common failure mode with this compound is chromatographic decomposition . Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze two degradation pathways:

-

Aromatization: Elimination of hydrogen to form the fully aromatic furan.

-

Ring Opening: Hydrolysis of the allylic ether linkage.

The Golden Rule: Never run this compound on untreated silica gel. You must buffer your stationary phase to pH 7.5–8.0 using Triethylamine (Et

Part 2: Troubleshooting Guide (FAQ)

Q1: My crude NMR shows the product, but after the column, I see a new set of alkene signals. What happened? Diagnosis: You likely triggered isomerization .[2] Mechanism: The target 2,5-dihydro isomer (double bond at C3-C4) is a kinetic product. The 4,5-dihydro isomer (double bond at C2-C3) is the thermodynamic product because the alkene conjugates with the ester carbonyl. Fix:

-

Avoid strong bases during workup.

-

If using silica, ensure it is buffered (see Protocol A).

-

Switch to Neutral Alumina (Grade III) if silica persists in isomerizing the compound.

Q2: The compound vanishes on the Rotavap even at 40°C. Diagnosis: Volatility. Context: Methyl esters of small cyclic ethers are volatile. Methyl 2,5-dihydro-2-furancarboxylate has an estimated boiling point of 60–70°C at 15 mmHg. Fix:

-

Do not go below 100 mbar on the rotavap if the bath is >30°C.

-

Solvent swap: Use Pentane/Ether for extraction instead of DCM; they can be removed at lower temperatures/higher pressures.

Q3: My product is turning yellow/brown upon storage. Diagnosis: Oxidative polymerization. Fix: Dihydrofurans are prone to radical autoxidation at the allylic position.

-

Storage: Store at -20°C under Argon.

-

Stabilizer: Add 0.01% BHT (Butylated hydroxytoluene) if the compound will be stored for >24 hours.

Part 3: Validated Purification Protocols

Protocol A: Buffered Silica Gel Chromatography (The Standard)

Best for: Removing metal catalysts and polar byproducts.

-

Slurry Preparation:

-

Calculate required Silica: ~30g silica per 1g crude.

-

Prepare Mobile Phase: Hexanes:Ethyl Acetate (9:1).

-

Buffering Step: Add 1% v/v Triethylamine (Et

N) to the mobile phase. -

Slurry the silica in this Et

N-doped solvent for 15 minutes before packing the column. This neutralizes acidic silanol sites.

-

-

Loading:

-